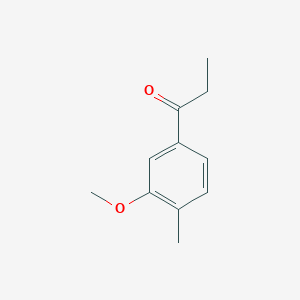

1-(3-Methoxy-4-methylphenyl)propan-1-one

Description

1-(3-Methoxy-4-methylphenyl)propan-1-one is an aryl ketone characterized by a propan-1-one backbone substituted with a 3-methoxy-4-methylphenyl group. This compound belongs to a broader class of propiophenone derivatives, where substituents on the aromatic ring influence electronic properties, reactivity, and applications in organic synthesis.

Properties

CAS No. |

18158-58-2 |

|---|---|

Molecular Formula |

C11H14O2 |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

1-(3-methoxy-4-methylphenyl)propan-1-one |

InChI |

InChI=1S/C11H14O2/c1-4-10(12)9-6-5-8(2)11(7-9)13-3/h5-7H,4H2,1-3H3 |

InChI Key |

KSBVRRPPBINOBA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)C)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The process begins with the preparation of a Grignard reagent from 3-methoxy-4-methylbromobenzene and magnesium in an anhydrous ether solvent such as tetrahydrofuran. Subsequent addition of propionitrile (CH₃CH₂CN) to the Grignard reagent forms an intermediate imine complex, which is hydrolyzed to yield the target ketone.

Example Protocol

- Grignard Reagent Formation :

Nitrile Addition :

Acid Hydrolysis :

Yield and Purity

- Typical yields range from 75% to 85%, with purity exceeding 95% after distillation.

- Byproducts such as dimethoxypropane (<5%) may form but are removed during purification.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group to an aromatic ring using acyl halides and a Lewis acid catalyst. For 1-(3-Methoxy-4-methylphenyl)propan-1-one, this method employs 3-methoxy-4-methyltoluene and propionyl chloride.

Reaction Optimization

- Catalyst Selection : Aluminum chloride (AlCl₃) is preferred due to its strong Lewis acidity, facilitating electrophilic substitution.

- Solvent Systems : Dichloromethane or nitrobenzene enhances solubility and reaction rates.

- Temperature Control : Reactions are conducted at 0–5°C to minimize side reactions like polyacylation.

Procedure

- Acylation Step :

- 3-Methoxy-4-methyltoluene (1.0 mol) is dissolved in dichloromethane.

- Propionyl chloride (1.2 mol) and AlCl₃ (1.5 mol) are added gradually under ice cooling.

- The mixture is stirred for 4–6 hours at room temperature.

- Workup :

- The reaction is quenched with ice-water, and the organic layer is separated.

- Column chromatography (silica gel, hexane/ethyl acetate) yields the purified ketone.

Challenges

- The electron-donating methoxy group directs acylation to the ortho and para positions, but steric hindrance from the 4-methyl group favors para substitution.

- Yields are moderate (60–70%) due to competing side reactions.

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, offer an alternative route by connecting aryl halides with acylated boronates.

Suzuki-Miyaura Protocol

Borylation :

- 3-Methoxy-4-methylphenylboronic acid is prepared via Miyaura borylation of the corresponding bromide.

Coupling with Propanoyl Electrophile :

- The boronate reacts with propanoyl chloride in the presence of palladium(II) acetate and a phosphine ligand (e.g., triphenylphosphine).

Advantages

- Excellent regioselectivity (>90%) and functional group tolerance.

- Yields up to 80% under mild conditions (50°C, 12 hours).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Grignard Reaction | 75–85 | ≥95 | High selectivity, scalable | Requires anhydrous conditions |

| Friedel-Crafts | 60–70 | 85–90 | Simple setup | Low regioselectivity, harsh acids |

| Suzuki Coupling | 70–80 | ≥90 | Mild conditions, versatile | Costly catalysts, complex synthesis |

Industrial-Scale Considerations

Solvent and Catalyst Recycling

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxy-4-methylphenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Halogenated derivatives, nitro compounds

Scientific Research Applications

1-(3-Methoxy-4-methylphenyl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-methoxy-4-methylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may act as a substrate for enzymes involved in oxidation-reduction reactions . The presence of the methoxy and methyl groups can influence the compound’s reactivity and binding affinity to various receptors and enzymes .

Comparison with Similar Compounds

Key Research Findings

Substituent Position Matters : Para-substituted methoxy groups (e.g., 4-OCH₃) generally yield higher reaction efficiencies than meta-substituted variants .

Halogens vs. Methoxy Groups : Halogenated derivatives show lower yields in coupling reactions compared to methoxy-substituted analogs, likely due to electronic deactivation .

Steric Effects : Methyl groups adjacent to reactive sites (e.g., 4-methyl in the target compound) may reduce reactivity but improve stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.